molecular formula C14H20N2O2 B6335621 Benzyl N-[(1-aminocyclopentyl)methyl]carbamate CAS No. 1353000-06-2

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate

Cat. No.: B6335621
CAS No.: 1353000-06-2
M. Wt: 248.32 g/mol
InChI Key: XYDOETUKOGBOFF-UHFFFAOYSA-N
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Description

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 99295-81-5) is a carbamate derivative characterized by a cyclopentane ring substituted with an aminomethyl group, further functionalized by a benzyl carbamate moiety. The structural rigidity of the cyclopentyl group and the presence of the carbamate functionality make it a candidate for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or prodrugs .

Purification often involves chromatographic methods, yielding solid products with confirmed structures via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

benzyl N-[(1-aminocyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(8-4-5-9-14)11-16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDOETUKOGBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with N-[(1-aminocyclopentyl)methyl]amine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and N-[(1-aminocyclopentyl)methyl]amine.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydroxide.

    Temperature: Room temperature to 40°C.

    Reaction Time: 2-4 hours.

The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Benzyl N-[(1-aminocyclopentyl)methyl]amine.

    Substitution: Substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of benzyl N-[(1-aminocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Key Data for Selected Carbamate Derivatives

Compound Name (CAS/ID) Substituents/Modifications Yield (%) Enantiomeric Excess (ee%) Key Applications/Findings Reference
Benzyl N-[(1-aminocyclopentyl)methyl]carbamate (99295-81-5) Cyclopentyl-aminomethyl, benzyl carbamate N/A N/A Potential enzyme inhibition, prodrug design
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate (3g) Butyl, dimethoxyphosphoryl 85 80 α-Aminophosphonate synthesis
(R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) Cyclohexyl, phosphoryl 71 65 Lower enantioselectivity in organocatalysis
Benzyl (1-methylcarbamoylcyclobutyl)carbamate Cyclobutyl, methylcarbamoyl 67 N/A Stabilization via N–H···X interactions
Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate Aryl carbamoyl, benzyl N/A N/A Solubility dependent on H-bonding

Key Observations

  • Phosphoryl-Containing Carbamates (): Compounds like 3g and 3h exhibit high yields (80–85%) and enantiomeric excess (80–92%), attributed to the electron-withdrawing phosphoryl group enhancing reaction efficiency. In contrast, bulkier substituents (e.g., cyclohexyl in 3i) reduce both yield (71%) and ee (65%) due to steric hindrance .
  • Cycloalkane Ring Size (): Cyclopentyl and cyclobutyl derivatives (e.g., ) demonstrate distinct conformational stability. For instance, cyclobutyl carbamates show enhanced rigidity, favoring specific hydrogen-bonding interactions critical for crystallography or receptor binding .
  • Solubility and Bioactivity (): Aryl-substituted carbamates (e.g., benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate) exhibit variable solubility in polar solvents, influenced by aromatic stacking and hydrogen-bonding networks. This property is pivotal for their pharmacokinetic profiles .

Biological Activity

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.

Overview of Biological Activity

Benzyl carbamates, including this compound, have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact with these enzymes, potentially leading to enhanced cholinergic activity.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cholinesterases. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Key Enzymatic Targets:

  • Acetylcholinesterase (AChE) : Responsible for the breakdown of acetylcholine.
  • Butyrylcholinesterase (BChE) : Plays a role in hydrolyzing butyrylcholine and is involved in the metabolism of certain drugs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAChE32.01
This compoundBChE22.23
RivastigmineAChE0.5
GalantamineAChE0.8

These findings indicate that while this compound shows promising activity, it is less potent than established inhibitors like rivastigmine and galantamine.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzyl and carbamate moieties significantly influence the inhibitory potency against cholinesterases. For instance, the presence of specific substituents on the aromatic ring can enhance or diminish enzyme affinity.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over a four-week period, resulting in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Case Study 2: Selectivity Profiles
Research comparing the selectivity profiles of various carbamates found that this compound exhibited a higher selectivity index for BChE over AChE, suggesting potential therapeutic advantages in conditions where selective inhibition is desired.

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